molecular formula C10H16N2O3 B1431728 6,6,8,8-Tetramethyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione CAS No. 1394631-64-1

6,6,8,8-Tetramethyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione

Cat. No. B1431728
CAS RN: 1394631-64-1
M. Wt: 212.25 g/mol
InChI Key: KDELSQQYRLVNLG-UHFFFAOYSA-N
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Description

“6,6,8,8-Tetramethyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione” is a chemical compound with the molecular formula C10H16N2O3 . It has a molecular weight of 212.25 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H19NO2/c1-9(2)6-11(5-8(13)12-11)7-10(3,4)14-9/h5-7H2,1-4H3,(H,12,13) .


Physical And Chemical Properties Analysis

This compound is a powder . It has a storage temperature of 4 degrees Celsius .

Scientific Research Applications

1. Solid-Phase Synthesis of Base-Sensitive Oligonucleotides

6,6,8,8-Tetramethyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione has been utilized in the synthesis of base-sensitive oligonucleotides. Leisvuori et al. (2008) described its reaction with alcohols, producing a tether with a free carboxy group for anchoring to resins and a structural motif allowing mild release of target alcohol. This methodology was applied to synthesize oligonucleotides bearing biodegradable phosphate protection, demonstrating its relevance in nucleoside derivatization and solid-phase synthesis (Leisvuori, Poijärvi-Virta, Virta, & Lönnberg, 2008).

2. Synthesis of Diazaspiro and Tetrazaspiro Derivatives

Farag et al. (2008) explored the synthesis of various diazaspiro and tetrazaspiro derivatives through cycloaddition and subsequent reactions. This research highlights the compound's utility in creating structurally diverse and potentially biologically active derivatives, demonstrating its versatility in organic synthesis (Farag, Elkholy, & Ali, 2008).

3. Mn(III)-Based Synthesis of Oxa-azaspiro Diones

Huynh, Nguyen, and Nishino (2017) reported the successful synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using a Mn(III)-based reaction. This process maintains the integrity of the pyrrolidinedione ring, contributing to the structural variety of spirocyclic compounds, indicating its significance in advanced organic synthesis techniques (Huynh, Nguyen, & Nishino, 2017).

4. Cascade Route to Dioxa-diazaspiro Diones

Nazarian and Forsyth (2021) developed a cascade route to 1,6-dioxa-3,9-diazaspiro[4.4]nonane-2,8-diones, starting from N,O-diacyl hydroxylamines. This method highlights the compound's potential in efficient, multi-step organic syntheses, producing structurally diverse spirocyclic compounds (Nazarian & Forsyth, 2021).

5. Development of New Muscarinic Agonists

Tsukamoto et al. (1993) synthesized spirooxazolidine-2,4-dione derivatives related to muscarinic agonists. This study indicates the compound's relevance in the development of potential therapeutic agents, particularly in designing new drugs for dementia (Tsukamoto, Ichihara, Wanibuchi, Usuda, Hidaka, Harada, & Tamura, 1993).

6. Synthesis of New Polymers

Zhou et al. (2006) described the synthesis of new polyether and poly(ether ketone)s containing 1,6-diazaspiro[4.4]nonane-2,7-dione in the polymer backbone. This research highlights the compound's applicability in developing new materials with excellent thermo-oxidative stability and potential applications in various industries (Zhou, Bucio, Venumbaka, Fitch, & Cassidy, 2006).

properties

IUPAC Name

6,6,8,8-tetramethyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-8(2)5-10(9(3,4)15-8)6(13)11-7(14)12-10/h5H2,1-4H3,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDELSQQYRLVNLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(C(=O)NC(=O)N2)C(O1)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6,8,8-Tetramethyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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